Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate
Overview
Description
Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate is a chemical compound with the molecular formula C14H17NO3Na and a molecular weight of 269.27 g/mol. It is known for its unique structure, which includes a benzyl group and a tetrahydro-oxidonicotinate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate typically involves the reaction of 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinic acid with sodium methoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility to ensure high purity and quality.
Chemical Reactions Analysis
Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The benzyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate can be compared with other similar compounds, such as:
Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinic acid: This compound shares a similar structure but lacks the sodium methoxide group.
1-Benzyl-1,2,5,6-tetrahydro-4-oxidonicotinic acid: This compound is similar but does not contain the sodium or methyl groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
sodium;1-benzyl-5-methoxycarbonyl-3,6-dihydro-2H-pyridin-4-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3.Na/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11;/h2-6,16H,7-10H2,1H3;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIVXVPLJJJLQG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCN(C1)CC2=CC=CC=C2)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242918 | |
Record name | Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50242918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97392-69-3 | |
Record name | Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097392693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50242918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium methyl 1-benzyl-1,2,5,6-tetrahydro-4-oxidonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.958 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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